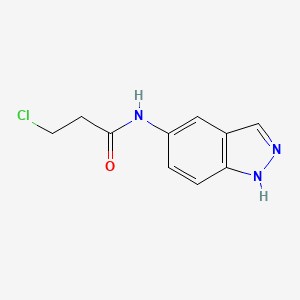

Propanamide, 3-chloro-N-1H-indazol-5-yl-

Description

Significance of Indazole Scaffolds in Synthetic and Biological Chemistry Research

Indazole, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netrsc.org This designation stems from its recurring presence in a multitude of biologically active compounds and marketed drugs. researchgate.netresearchgate.net The unique chemical properties and tautomeric forms of the indazole nucleus make it a versatile building block in the synthesis of complex organic molecules. researchgate.netnih.gov

Indazole-containing derivatives have been investigated for a wide spectrum of pharmacological activities. researchgate.netnih.gov Research has demonstrated their potential as anti-inflammatory, antibacterial, anti-HIV, and antitumor agents. researchgate.netnih.gov The structural diversity of the indazole nucleus allows for substitution at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to achieve desired biological effects. researchgate.netnih.gov Its ability to participate in various chemical transformations makes it a valuable precursor for creating diverse libraries of compounds for drug discovery. nih.gov

Table 1: Selected Biological Activities of Indazole Derivatives

| Biological Activity | Reference |

|---|---|

| Antitumor | researchgate.netnih.gov |

| Anti-inflammatory | researchgate.netnih.gov |

| Antibacterial | researchgate.netnih.gov |

| Anti-HIV | researchgate.netnih.gov |

| Antifungal | nih.gov |

Overview of Halogenated Propanamide Linkers in Amide-Based Compounds

Halogen atoms are frequently incorporated into bioactive molecules to enhance their therapeutic properties. eurekaselect.comnih.gov The inclusion of halogens can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govmdpi.com Halogenated linkers, such as the 3-chloropropanamide group, serve as versatile connectors between different molecular fragments.

The propanamide linker provides a flexible chain of atoms that can adopt specific conformations to optimize interactions with a target receptor. The introduction of a chlorine atom onto this linker, creating a 3-chloropropanamide moiety, serves several purposes. It can introduce a site for further chemical modification, influence the electronic properties of the amide bond, and participate in specific intermolecular interactions, including halogen bonding. nih.govmdpi.com Studies on various amide-based compounds, such as TRPV1 antagonists, have explored how halogenated phenyl propanamides contribute to the molecule's functional profile, demonstrating the importance of this structural element in rational drug design. researchgate.netnih.gov

Research Context of N-Substituted Indazole-Amide Derivatives

The synthesis of N-substituted indazole derivatives is a prominent strategy in medicinal chemistry to explore and optimize biological activity. researchgate.net Functionalization of the indazole core, either on the ring nitrogen atoms or on an exocyclic amine, allows for the introduction of diverse chemical groups, leading to new classes of compounds. nih.govresearchgate.net

Connecting functional groups to the indazole scaffold via an amide bond is a well-established approach. Specifically, creating an amide linkage at the 5-position of the indazole ring, as seen in Propanamide, 3-chloro-N-1H-indazol-5-yl-, is a key area of investigation. This strategy has been successfully employed in the development of various targeted therapies. For instance, research into N-substituted indazole sulfonamides has yielded compounds with significant biological activity. nih.govnih.govnih.gov These studies underscore the principle of using N-acylation of the 5-aminoindazole (B92378) core to generate derivatives with potential therapeutic applications, providing a strong rationale for the synthesis and investigation of related structures like the target compound. nih.gov

Table 2: Examples of N-Substituted Indazole Derivatives in Research

| Compound Type | Linkage | Position of Substitution | Research Focus | Reference |

|---|---|---|---|---|

| Indazole Sulfonamides | Sulfonamide | N-atom on 5-amino group | Antiproliferative Activity | nih.govnih.gov |

| 3-Aminoindazole Derivatives | Amide/Various | 3-amino group | Enzyme Inhibition | nih.gov |

Structure

3D Structure

Properties

CAS No. |

478828-54-5 |

|---|---|

Molecular Formula |

C10H10ClN3O |

Molecular Weight |

223.66 g/mol |

IUPAC Name |

3-chloro-N-(1H-indazol-5-yl)propanamide |

InChI |

InChI=1S/C10H10ClN3O/c11-4-3-10(15)13-8-1-2-9-7(5-8)6-12-14-9/h1-2,5-6H,3-4H2,(H,12,14)(H,13,15) |

InChI Key |

UMLLIOQPHANCGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)CCCl)C=NN2 |

Origin of Product |

United States |

Synthetic Methodologies for Propanamide, 3 Chloro N 1h Indazol 5 Yl and Analogues

Strategies for Indazole Core Functionalization and Substitution

The functionalization of the indazole ring is a critical aspect of synthesizing complex derivatives. chim.it The two nitrogen atoms and the carbon atoms of the fused ring system offer multiple sites for substitution, but also present challenges in achieving regioselectivity. mdpi.com Synthetic strategies often involve either direct functionalization of a pre-formed indazole ring or constructing the ring from already substituted precursors. organic-chemistry.org

Introduction of Halogen Substituents on the Indazole Ring (e.g., from nitroindazole precursors)

Halogenated indazoles are versatile intermediates, particularly for subsequent cross-coupling reactions. A common and effective route to introduce substituents at specific positions on the indazole ring begins with nitroindazole precursors.

For instance, the synthesis of 5-amino-3-chloro-1H-indazole, a key precursor for the title compound, can be achieved starting from a corresponding nitroindazole. The process involves the reduction of the nitro group to an amine. A typical procedure uses stannous chloride (SnCl₂) in a suitable solvent like ethanol (B145695). nih.govnih.gov The reaction mixture is heated, and upon completion of the reduction, the pH is adjusted to be slightly basic to facilitate the extraction of the resulting amine. nih.gov

This aminoindazole can then be further modified. While direct halogenation of the indazole ring is possible, a more controlled approach often involves diazotization of an amino group followed by a Sandmeyer-type reaction to introduce a halogen. However, in many syntheses, the halogen is already present on the starting material before the cyclization or reduction steps. For example, 5-bromo-2-fluorobenzonitrile (B68940) can be refluxed with hydrazine (B178648) hydrate (B1144303) to yield 5-bromo-1H-indazol-3-amine directly. nih.gov Similarly, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has been demonstrated from 3-bromo-2,6-dichlorobenzonitrile (B3239784) and hydrazine hydrate. mdpi.com

The general sequence starting from a nitro-substituted benzene (B151609) precursor often involves cyclization to form the indazole ring, which already carries the nitro group. This nitro group then serves as a handle for further functionalization, primarily its reduction to an amine, which is a nucleophilic site for subsequent reactions like acylation. nih.gov

N-Alkylation and N-Acylation Approaches on the Indazole Nitrogen

The indazole ring possesses two nitrogen atoms (N-1 and N-2), and their substitution is a key step in modifying the properties of indazole-based molecules. nih.gov Direct alkylation or acylation of 1H-indazoles typically results in a mixture of N-1 and N-2 substituted products, making regioselectivity a significant challenge. nih.govnih.govresearchgate.net

The ratio of N-1 to N-2 products is influenced by several factors, including the nature of the substituent on the indazole ring, the type of alkylating or acylating agent used, the base, and the solvent. nih.govresearchgate.net For N-alkylation, thermodynamic control often favors the N-1 isomer, which is generally more stable than the N-2 tautomer. nih.govnih.gov For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving N-1 selective alkylation for a variety of substituted indazoles. nih.govbeilstein-journals.org Conversely, certain conditions can favor the N-2 product; Ga/Al- or Al-mediated reactions have been developed for the regioselective synthesis of 2H-indazoles. rsc.orgresearchgate.net

N-acylation presents its own set of regioselective considerations. It has been suggested that N-acylation often provides the N-1 substituted regioisomer, potentially through the isomerization of an initially formed N-2 acylindazole to the more thermodynamically stable N-1 product. nih.gov An electrochemical method has been developed for the selective N-1 acylation of indazoles, where the indazole is reduced to an anion and subsequently reacts with an acid anhydride. organic-chemistry.orgorganic-chemistry.org This base-free method shows high selectivity for the N-1 position. organic-chemistry.org

| Reaction Type | Typical Reagents & Conditions | Major Product | Reference |

|---|---|---|---|

| N-1 Alkylation | Alkyl halide, NaH, THF | N-1 Alkyl Indazole | nih.gov |

| N-2 Alkylation | Alkyl bromide, Ga/Al or Al | N-2 Alkyl Indazole | rsc.org |

| N-1 Acylation (Electrochemical) | Acid anhydride, electrochemical reduction | N-1 Acyl Indazole | organic-chemistry.org |

| N-Acylation (General) | Acyl chloride, base (e.g., pyridine) | Often N-1 (thermodynamically favored) | nih.gov |

Amide Bond Formation Routes for Propanamide Linkage

The formation of the amide bond between the indazole core and the propanoyl side chain is the defining step in the synthesis of the target molecule. This transformation is one of the most frequently performed reactions in medicinal chemistry. acs.orgasiaresearchnews.com

Coupling of 3-Chloropropanoic Acid Derivatives with 1H-Indazol-5-amines

The most direct route to Propanamide, 3-chloro-N-1H-indazol-5-yl- involves the coupling of a 1H-indazol-5-amine with 3-chloropropanoic acid or one of its activated derivatives. nih.gov The amine precursor, 1H-indazol-5-amine, is the key nucleophile in this reaction.

To facilitate the amide bond formation, the carboxylic acid is typically activated. umich.edu Common methods include:

Conversion to Acyl Chloride : 3-chloropropanoic acid can be converted to 3-chloropropanoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acyl chloride then readily reacts with 1H-indazol-5-amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Use of Coupling Reagents : A wide variety of peptide coupling reagents can be employed to facilitate the reaction directly between the carboxylic acid and the amine. These reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), form a reactive intermediate with the carboxylic acid in situ, which is then attacked by the amine. derpharmachemica.com

A general procedure involves dissolving the 1H-indazol-5-amine in a suitable solvent (e.g., pyridine, DMF, or DCM), followed by the addition of the 3-chloropropanoic acid derivative. derpharmachemica.comnih.gov The reaction is often carried out at room temperature. nih.gov After the reaction is complete, a standard workup involving extraction and purification by chromatography or recrystallization yields the desired amide product. derpharmachemica.com

Alternative Synthetic Pathways to 3-Chloro-N-1H-Indazol-5-yl-Propanamide System

While direct acylation is the most common approach, alternative pathways can be envisioned. One such strategy could involve a rearrangement reaction. For example, nitrile imines derived from hydrazonyl bromides have been shown to rearrange to form amide bonds. acs.org This methodology could potentially be adapted, though it represents a more complex and less direct route than standard amide coupling.

Another alternative involves building the propanamide side chain onto the indazole ring through a different sequence of reactions. For instance, one could start with N-alkylation of the 5-aminoindazole (B92378) with a suitable three-carbon unit containing a precursor to the chloro and carbonyl functionalities, followed by oxidation and chlorination steps. However, such multi-step approaches are generally less efficient than direct amide coupling.

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The successful synthesis of Propanamide, 3-chloro-N-1H-indazol-5-yl-, and its analogues relies on effective purification and isolation strategies at various stages of the synthetic route. The purity of synthetic intermediates and the final active pharmaceutical ingredient is paramount for subsequent reactions and ensuring the final product meets requisite quality standards. Common techniques employed for the purification of these indazole-based compounds and their precursors include column chromatography, recrystallization, and extraction.

Chromatographic Methods

Column chromatography is a principal technique for the purification of indazole derivatives, offering the ability to separate compounds with varying polarities.

Flash Chromatography: For compounds structurally similar to the target molecule, such as N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, flash chromatography has been effectively utilized. In a documented synthesis, the crude product was purified using a solvent system of ethyl acetate (B1210297) and hexane (B92381) in a 1:9 ratio nih.gov. This method is particularly useful for removing non-polar impurities from the more polar desired product.

Gradient Chromatography: For a series of 1H-indazole-3-carboxamides, a step-gradient column chromatography method has been successfully applied. The purification was achieved using a gradient of 0-5% methanol (B129727) in chloroform (B151607) derpharmachemica.com. This technique is advantageous when the impurities have polarities that are close to that of the target compound, as the gradual increase in solvent polarity allows for a more refined separation.

In other syntheses of indazole derivatives, a preliminary purification step involves dissolving the crude residue in a mixture of dichloromethane (B109758) and methanol, followed by filtration through a silica (B1680970) plug. The filtrate is then concentrated and further purified by column chromatography nih.gov.

Hydrophilic Interaction Chromatography (HILIC): As an alternative to traditional normal or reversed-phase chromatography, HILIC is a viable option for polar compounds like amides. This technique typically employs a polar stationary phase, such as silica or an amino-functionalized column, with an aqueous-organic mobile phase, commonly acetonitrile (B52724) and water nih.gov. HILIC can provide different selectivity compared to other chromatographic methods and is particularly useful for the separation of highly polar compounds that are weakly retained in reversed-phase systems nih.gov.

Interactive Data Table: Chromatographic Purification of Indazole Derivatives

| Compound Type | Chromatographic Method | Stationary Phase | Eluent/Mobile Phase | Reference |

| N-(3-chloro-1H-indazol-5-yl) sulfonamide | Flash Chromatography | Silica Gel | 1:9 Ethyl acetate:Hexane | nih.gov |

| 1H-indazole-3-carboxamides | Gradient Column Chromatography | Silica Gel | 0-5% Methanol in Chloroform | derpharmachemica.com |

| General Indazole Derivatives | Column Chromatography | Silica Gel | Not specified | nih.gov |

| Polar Amides | HILIC | Silica or Amino Column | Acetonitrile/Water | nih.gov |

Recrystallization

Recrystallization is a widely used and effective method for the final purification of solid compounds, including Propanamide, 3-chloro-N-1H-indazol-5-yl-, and its intermediates. The selection of an appropriate solvent system is critical for successful recrystallization.

For N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, a final purification step after chromatography involved recrystallization from ethanol nih.gov. This suggests that polar protic solvents can be suitable for obtaining high-purity crystalline forms of chloro-indazole derivatives.

In the context of amide purification, recrystallization is often preferred to column chromatography to mitigate the risk of product decomposition on acidic silica gel. Suitable solvents for the recrystallization of amides include polar options such as ethanol, acetone, acetonitrile, and 1,4-dioxane (B91453) researchgate.net. The general procedure involves dissolving the crude amide in a minimal amount of the hot solvent and allowing it to cool slowly, promoting the formation of pure crystals researchgate.net.

Interactive Data Table: Recrystallization Solvents for Amides and Indazole Derivatives

| Compound Type | Recommended Solvents | Reference |

| N-(3-chloro-1H-indazol-5-yl) sulfonamide | Ethanol | nih.gov |

| General Amides | Ethanol, Acetone, Acetonitrile, 1,4-Dioxane | researchgate.net |

Extraction and Work-up Procedures

Prior to chromatographic purification or recrystallization, a standard aqueous work-up is typically performed to remove inorganic salts and highly polar impurities. For instance, in the synthesis of the 5-amino-3-chloro-1H-indazole intermediate, the reaction mixture is made slightly basic (pH 7-8) with an aqueous solution of potassium bicarbonate before being extracted with ethyl acetate. The combined organic phases are then washed with brine and dried over a desiccant like magnesium sulfate (B86663) before solvent removal nih.gov.

Similarly, in the synthesis of 1H-indazole-3-carboxamides, after quenching the reaction with ice water, the product is extracted with a 10% solution of methanol in chloroform. The organic layer is subsequently washed with a 10% sodium bicarbonate solution and brine, then dried over sodium sulfate derpharmachemica.com. These extraction and washing steps are crucial for the initial purification of the crude product.

Detailed Structural and Spectroscopic Analysis of Propanamide, 3-chloro-N-1H-indazol-5-yl- Unavailable in Current Scientific Literature

A thorough and extensive search of publicly available scientific databases and literature has revealed a significant lack of specific experimental data for the chemical compound Propanamide, 3-chloro-N-1H-indazol-5-yl-. Despite targeted searches for its advanced structural characterization and spectroscopic analysis, no empirical data for its Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, or X-ray crystallography could be located.

The initial research plan aimed to construct a detailed article based on the following outline:

Advanced Structural Characterization and Spectroscopic Analysis

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

However, the execution of this plan was contingent on the availability of detailed research findings and data tables for the specific compound . The search results did yield information on structurally related compounds, such as N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide and N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide. While these compounds share the 3-chloro-1H-indazol-5-yl core, the absence of the 3-chloropropanamide moiety means their spectroscopic and crystallographic data are not transferable or representative of the target molecule.

Consequently, it is not possible to provide a scientifically accurate and informative article that adheres to the user's strict outline and content requirements. The generation of such an article without verifiable experimental data would necessitate speculation and would not meet the standards of scientific rigor.

Therefore, until the synthesis and structural characterization of Propanamide, 3-chloro-N-1H-indazol-5-yl- are reported in peer-reviewed scientific literature, a detailed analysis as requested cannot be compiled.

Analysis of Dihedral Angles and Torsional Barriers

The conformation of molecules is significantly influenced by dihedral angles and the energy barriers to rotation around single bonds, known as torsional barriers. In molecules containing linked ring systems, the dihedral angle between the planes of these rings is a key structural parameter.

For analogous compounds where a 3-chloro-1H-indazole system is linked to another aromatic ring, a range of dihedral angles has been observed. For instance, in N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, the fused rings of the indazole system are nearly coplanar, exhibiting only a slight fold with a dihedral angle of 3.2(1)°. The angle between the mean plane of the indazole system and the attached benzene (B151609) ring is 30.75(7)°. In another related molecule, N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, this dihedral angle is reported to be 47.53(10)°. Furthermore, studies on N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide revealed two different conformations in the asymmetric unit, with dihedral angles of 51.5(1)° and 77.7(1)° between the indazole and benzene rings. In the case of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, this angle is nearly perpendicular at 89.05(7)°.

Table 1: Dihedral Angles in Related 3-Chloro-1H-Indazole Derivatives

| Compound | Dihedral Angle between Indazole and Benzene Ring |

| N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | 30.75(7)° |

| N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide | 47.53(10)° |

| N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide | 51.5(1)° and 77.7(1)° |

| N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | 89.05(7)° |

Note: This table is for illustrative purposes based on related compounds and does not represent data for Propanamide, 3-chloro-N-1H-indazol-5-yl-.

Hydrogen Bonding Networks in Crystalline Arrangements

Hydrogen bonding is a dominant intermolecular force that dictates the packing of molecules in the crystalline state. The indazole ring contains both hydrogen bond donors (N-H) and acceptors (N), and the propanamide group also possesses a donor (N-H) and an acceptor (C=O).

In the crystal structures of related N-substituted 3-chloro-1H-indazoles, extensive hydrogen bonding networks are observed. For example, in N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, molecules are interconnected by N—H⋯O hydrogen bonds, forming a two-dimensional network. Similarly, N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide exhibits a three-dimensional network formed by N—H⋯O and C—H⋯O hydrogen bonds. In N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide, molecules are linked by N—H⋯N and N—H⋯O hydrogen bonds.

Based on these examples, it is highly probable that Propanamide, 3-chloro-N-1H-indazol-5-yl- would also form significant hydrogen bonding networks in its crystalline form. The N-H of the indazole ring and the N-H of the amide linker could act as hydrogen bond donors, while the indazole nitrogen and the amide carbonyl oxygen would serve as acceptors. This could lead to the formation of various motifs, such as chains or sheets, significantly influencing the crystal packing and physical properties of the compound.

Table 2: Hydrogen Bonding in Related 3-Chloro-1H-Indazole Derivatives

| Compound | Hydrogen Bond Types |

| N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | N—H⋯O |

| N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide | N—H⋯O, C—H⋯O |

| N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide | N—H⋯N, N—H⋯O |

Note: This table is for illustrative purposes based on related compounds and does not represent data for Propanamide, 3-chloro-N-1H-indazol-5-yl-.

UV-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity provide insights into the electronic structure and conjugation within the molecule.

For Propanamide, 3-chloro-N-1H-indazol-5-yl-, the UV-Vis spectrum would be expected to show absorptions characteristic of the substituted indazole chromophore. The electronic transitions would likely be of the π → π* and n → π* type. The position and intensity of these absorption bands would be influenced by the chloro and propanamide substituents, as well as the solvent used for the measurement.

While specific UV-Vis data for the target compound is unavailable, the general electronic properties of the indazole ring system are known. The attachment of the propanamide group at the 5-position would likely cause a shift in the absorption maxima compared to the unsubstituted indazole. Without experimental data, it is not possible to provide specific λmax values or discuss the electronic structure in detail.

Exploration of Derivatives and Analogues of Propanamide, 3 Chloro N 1h Indazol 5 Yl

Modifications at the Indazole Core

Alterations in Halogen Substitution Pattern (e.g., Fluoro, Bromo Analogues)

While the parent compound features a chlorine atom at the 3-position of the indazole ring, the synthesis of analogues with different halogens, such as fluorine or bromine, has been a subject of investigation. The choice of halogen can impact the electronic nature and reactivity of the indazole core. For instance, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has been achieved from 2,6-dichlorobenzonitrile (B3417380) through a two-step sequence involving regioselective bromination and subsequent heterocycle formation with hydrazine (B178648). mdpi.com Similarly, methods for the preparation of 5-bromo-4-fluoro-1H-indazole have been developed, highlighting the accessibility of various halogenated indazole precursors that could be coupled with a propanamide side chain. mdpi.com Although direct halogen exchange on Propanamide, 3-chloro-N-1H-indazol-5-yl- is not extensively documented, the synthesis of these halo-indazole amines provides a clear pathway to the corresponding propanamide derivatives.

Introduction of Alkyl, Aryl, or Heteroaryl Groups on Indazole Ring Positions

The introduction of carbon-based substituents such as alkyl, aryl, or heteroaryl groups at various positions on the indazole ring offers a significant expansion of the chemical space. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have been effectively employed for the C-5 arylation of N-aryl substituted 1,2,3-triazoles, a strategy that is conceptually applicable to indazole systems. nih.gov For instance, the Suzuki coupling of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide with various aryl boronic acids has been successfully demonstrated to yield 5-aryl-substituted indazoles. ias.ac.in This method provides a viable route to introduce a wide range of aryl groups at the C-5 position of the indazole core of the target propanamide.

Furthermore, the C-3 position of the 1H-indazole can also be functionalized. Research has shown the successful C-3 arylation of 1H-indazoles through Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids, catalyzed by palladium complexes. mdpi.comresearchgate.net This allows for the introduction of aryl and heteroaryl moieties at a key position of the indazole ring.

N1-Substitution Variations (e.g., Alkyl, Benzyl (B1604629), Acyl groups)

The N1 position of the indazole ring is a common site for derivatization, with N-alkylation being a frequently explored modification. The regioselectivity of N-alkylation (N1 versus N2) is a critical aspect, and studies have shown that the reaction conditions can significantly influence the outcome. For instance, the N-alkylation of 1H-indazoles using sodium hydride in tetrahydrofuran (B95107) has been shown to be a promising system for achieving high N1 selectivity. nih.gov This methodology has been applied to a variety of substituted indazoles, including those with a 3-carboxamide group, which is structurally related to the propanamide moiety. nih.gov

Specific examples of N1-substituted derivatives of related 3-chloro-1H-indazol-5-yl compounds have been reported. The synthesis of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide and N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide demonstrates the feasibility of introducing small alkyl and allyl groups at the N1 position. researchgate.netnih.govnih.govresearchgate.net

N-Benzylation is another common modification. The preparation of 1-benzyl-3-chloromethyl-1H-indazole has been documented, providing a precursor for further elaboration. google.com Additionally, a process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide highlights the introduction of substituted benzyl groups at the N1 position. google.com

N-Acylation of the indazole core has also been explored. While direct acylation of Propanamide, 3-chloro-N-1H-indazol-5-yl- is not detailed, the synthesis of N-substituted indazole-3-carboxamides provides insight into the chemical transformations involving acylation of the indazole nitrogen. nih.gov

Table 1: Examples of N1-Substituted Derivatives of 3-chloro-1H-indazol-5-yl Analogues

| N1-Substituent | Parent Compound Moiety | Reference |

| Methyl | N-(3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide | researchgate.netnih.gov |

| Allyl | N-(3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide | nih.govresearchgate.net |

| Benzyl | 3-chloromethyl-1H-indazole | google.com |

| 3,5-Difluorobenzyl | N-(1H-indazol-3-yl)-benzamide | google.com |

| Acyl | Indazole-3-carboxamide | nih.gov |

Variations within the Propanamide Moiety

Modifications to the propanamide side chain offer another avenue for creating derivatives with distinct properties.

Chain Length Modification (e.g., Acetamides, Butanamides)

Altering the length of the amide chain can lead to acetamide (B32628) (two carbons) or butanamide (four carbons) analogues. The synthesis of N-substituted acetamides is a common transformation. For instance, N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide has been synthesized, demonstrating the formation of an acetamide on a bicyclic heteroaromatic amine. mdpi.comresearchgate.net A more relevant example is the synthesis of new nitrogenous derivatives from 3-chloro-1-methyl-1H-indazole, which includes reactions with acetamide. researchgate.net The synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, including butyramide, also showcases the preparation of amides with varying chain lengths on an aromatic amine. mdpi.com These examples suggest that the corresponding acetamide and butanamide analogues of Propanamide, 3-chloro-N-1H-indazol-5-yl- are synthetically accessible.

Substitution on the Alpha and Beta Carbons of the Propanamide Chain

Replacement of the Amide Linker

The amide bond is a critical functional group in many pharmaceutical compounds, contributing to their binding affinity with biological targets. However, it is also susceptible to enzymatic degradation, which can lead to poor metabolic stability and limited oral bioavailability. nih.gov Consequently, the bioisosteric replacement of the amide linker in derivatives of Propanamide, 3-chloro-N-1H-indazol-5-yl- is a key strategy to enhance its pharmacokinetic profile. nih.gov Bioisosteres are functional groups or molecules that have similar physical and chemical properties and can elicit comparable biological responses. nih.gov

Common bioisosteric replacements for the amide group include various five-membered heterocyclic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. nih.gov These heterocycles can mimic the hydrogen bonding capabilities and the spatial arrangement of the amide group while offering greater resistance to hydrolysis. nih.govnih.gov

For instance, the replacement of the propanamide linker with a 1,2,4-oxadiazole (B8745197) ring can lead to analogues with improved metabolic stability. The synthesis of such an analogue would typically involve the reaction of 3-chloro-1H-indazol-5-amine with a suitable carboxylic acid to form an amide, which is then converted to an N-acylamidoxime, followed by cyclization.

Below is a representative table illustrating the conceptual impact of replacing the amide linker on the stability of the resulting compounds.

| Compound | Linker | In Vitro Metabolic Stability (t½, min) in Human Liver Microsomes (Hypothetical Data) |

| Propanamide, 3-chloro-N-1H-indazol-5-yl- | Amide | 15 |

| 5-(3-chloro-1H-indazol-5-yl)-3-ethyl-1,2,4-oxadiazole | 1,2,4-Oxadiazole | 45 |

| 2-(3-chloro-1H-indazol-5-yl)-5-ethyl-1,3,4-oxadiazole | 1,3,4-Oxadiazole | 50 |

| 1-(3-chloro-1H-indazol-5-yl)-4-ethyl-1H-1,2,3-triazole | 1,2,3-Triazole | 60 |

N-Terminal Amine Variations in Propanamide Derivatives

Modification of the N-terminal amine of the propanamide side chain provides another avenue for exploring the SAR of this class of compounds. The synthesis of such derivatives often starts from 3-chloro-5-nitro-1H-indazole, which is then reduced to 3-chloro-1H-indazol-5-amine. nih.govnih.gov This amine can then be acylated with various substituted propanoyl chlorides to introduce diversity at the N-terminal position. nih.govnih.gov

These variations can influence the compound's polarity, lipophilicity, and ability to form hydrogen bonds, all of which can affect its binding affinity to a target protein and its pharmacokinetic properties. For example, introducing a hydroxyl group could increase polarity and potential for hydrogen bonding, while a larger alkyl group would increase lipophilicity.

The following table presents a hypothetical set of N-terminal amine variations and their potential impact on biological activity.

| Compound | N-Terminal Variation | Target Binding Affinity (IC₅₀, nM) (Hypothetical Data) |

| Propanamide, 3-chloro-N-1H-indazol-5-yl- | -CH₂CH₃ | 100 |

| 3-chloro-N-(1H-indazol-5-yl)-3-hydroxypropanamide | -CH(OH)CH₃ | 75 |

| 3-chloro-N-(1H-indazol-5-yl)-3-phenylpropanamide | -CH(Ph)CH₃ | 50 |

| 3-amino-3-chloro-N-(1H-indazol-5-yl)propanamide | -CH(NH₂)CH₃ | 120 |

Design Principles for Library Generation and Screening Candidates

The systematic exploration of derivatives and analogues of Propanamide, 3-chloro-N-1H-indazol-5-yl- necessitates the design and synthesis of a chemical library. The design of such a library is guided by several principles aimed at maximizing the diversity of the compounds while maintaining desirable physicochemical properties.

One key principle is scaffold hopping , where the core indazole ring system is retained, but the peripheral functionalities are varied. This is exemplified by the replacement of the amide linker and the modification of the N-terminal amine, as discussed above.

Another important principle is property-based design , where computational tools are used to predict the physicochemical properties of the designed analogues, such as lipophilicity (logP), aqueous solubility, and molecular weight. This allows for the prioritization of compounds that are more likely to have favorable drug-like properties. For instance, maintaining a balance between lipophilicity and hydrophilicity is crucial for oral absorption and distribution.

For library generation, a combinatorial approach is often employed. This involves the parallel synthesis of a large number of compounds from a set of common building blocks. For example, a library of N-terminal amine variants could be generated by reacting 3-chloro-1H-indazol-5-amine with a diverse set of substituted propanoyl chlorides.

Once a library of compounds is synthesized, it is subjected to a high-throughput screening (HTS) campaign to identify initial "hits" with the desired biological activity. These hits are then further optimized in a lead optimization phase to improve their potency, selectivity, and pharmacokinetic properties. The data generated from the screening of the initial library provides valuable SAR information that guides the design of subsequent generations of compounds.

The following table outlines a conceptual design for a focused library of Propanamide, 3-chloro-N-1H-indazol-5-yl- analogues.

| Scaffold | Variation Point 1 (Linker) | Variation Point 2 (N-Terminal R Group) | Number of Building Blocks | Total Library Size |

| 3-chloro-N-1H-indazol-5-yl | Amide, 1,2,4-Oxadiazole, 1,3,4-Oxadiazole | Alkyl, Aryl, Heteroaryl, Hydroxyalkyl (20 variations) | Linker: 3, R Group: 20 | 60 |

This systematic approach of derivatization, library design, and screening is fundamental to the process of drug discovery and development, enabling the exploration of the chemical space around a promising scaffold like Propanamide, 3-chloro-N-1H-indazol-5-yl-.

Mechanistic Investigations of Biological Activities in Molecular and Cellular Research Systems

Identification of Potential Molecular Targets via Ligand-Based and Structure-Based Research Approaches

No research was found that identifies or investigates potential molecular targets for Propanamide, 3-chloro-N-1H-indazol-5-yl-.

Enzyme Inhibition Studies (e.g., IDO1, Elastase, Kinases) in In Vitro Assays

There are no available in vitro assay data detailing the inhibitory activity of Propanamide, 3-chloro-N-1H-indazol-5-yl- against enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), elastase, or various kinases.

Receptor Antagonism/Agonism Research (e.g., CCR4, TRPV1, D2 receptor) in Recombinant Systems

No studies conducted in recombinant systems have been published that characterize the potential antagonistic or agonistic effects of Propanamide, 3-chloro-N-1H-indazol-5-yl- on receptors like C-C chemokine receptor type 4 (CCR4), transient receptor potential vanilloid 1 (TRPV1), or the dopamine (B1211576) D2 receptor.

Exploration of Binding Modes and Key Residue Interactions

Without identified molecular targets, there are no computational or experimental studies exploring the binding modes or key amino acid residue interactions of Propanamide, 3-chloro-N-1H-indazol-5-yl-.

Cellular Pathway Modulation Research (e.g., Photosynthesis Inhibition in plant models)

No research has been published investigating the effects of Propanamide, 3-chloro-N-1H-indazol-5-yl- on cellular pathways, including but not limited to, photosynthesis inhibition in plant models.

Mechanistic Studies Using Cell-Based Assays for Specific Biological Research Questions

There is no available information from cell-based assays that would elucidate the mechanism of action of Propanamide, 3-chloro-N-1H-indazol-5-yl- in response to specific biological research questions.

Investigation of Allosteric Modulation Mechanisms (where applicable)

No studies have been found that investigate or suggest that Propanamide, 3-chloro-N-1H-indazol-5-yl- acts as an allosteric modulator for any biological target.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

No specific data found for Propanamide, 3-chloro-N-1H-indazol-5-yl-.

No specific data found for Propanamide, 3-chloro-N-1H-indazol-5-yl-.

No specific data found for Propanamide, 3-chloro-N-1H-indazol-5-yl-.

No specific data found for Propanamide, 3-chloro-N-1H-indazol-5-yl-.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

No specific data found for Propanamide, 3-chloro-N-1H-indazol-5-yl-.

No specific data found for Propanamide, 3-chloro-N-1H-indazol-5-yl-.

No specific data found for Propanamide, 3-chloro-N-1H-indazol-5-yl-.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction in Research Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govmdpi.com While specific QSAR models for Propanamide, 3-chloro-N-1H-indazol-5-yl- are not detailed in available research, the principles of QSAR are widely applied to the broader class of indazole derivatives to predict their therapeutic potential against various biological targets. nih.govdistantreader.org

The fundamental goal of QSAR is to identify physicochemical properties and structural features, known as molecular descriptors, that govern the activity of a series of compounds. mdpi.com These descriptors can be categorized as constitutional, topological, electrostatic, quantum-chemical, or thermodynamic. For indazole derivatives, QSAR studies have been employed to elucidate the structural requirements for activities such as HIF-1α inhibition and antimicrobial effects. nih.govaboutscience.eu

The development of a QSAR model typically involves several key steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. aboutscience.eu

For instance, 3D-QSAR studies on indazole derivatives, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps. These maps highlight regions where steric bulk, electrostatic charge, or other properties should be modified to enhance biological activity. nih.gov Such studies on various indazole-containing compounds have successfully guided the design of new molecules with improved potency. tandfonline.com Although a specific model for Propanamide, 3-chloro-N-1H-indazol-5-yl- is not available, these established methodologies provide a clear framework for how its activity could be computationally predicted and optimized.

| QSAR Parameter | Description | Relevance to Indazole Derivatives |

| Molecular Descriptors | Numerical values derived from the molecular structure that encode chemical information (e.g., LogP, molecular weight, polar surface area, electronic properties). | Used to correlate the structure of indazole compounds with their biological activities, such as enzyme inhibition or receptor binding. distantreader.orgaboutscience.eu |

| Training & Test Sets | The dataset is split into a training set (to build the model) and a test set (to validate the model's predictive power on unseen data). | A common practice in QSAR studies on indazole series to ensure the model's generalizability. aboutscience.eu |

| Statistical Metrics (r², q²) | r² (coefficient of determination) measures the goodness of fit of the model. q² (cross-validated r²) measures the predictive ability of the model. | High r² and q² values in studies of indazole derivatives indicate a robust and predictive QSAR model. aboutscience.eutandfonline.com |

| 3D-QSAR Contour Maps | Visual representations from CoMFA/CoMSIA showing favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bonding interactions. | Provide crucial insights for modifying the indazole scaffold to enhance biological activity. nih.gov |

Conformation Analysis and Conformational Landscapes

Conformation analysis investigates the spatial arrangement of atoms in a molecule and the different shapes, or conformations, it can adopt through the rotation of single bonds. The study of the conformational landscape—the collection of stable conformations and the energy barriers between them—is critical for understanding a molecule's physical properties and its interaction with biological targets.

X-ray crystallography on related 3-chloro-N-1H-indazol-5-yl- sulfonamide derivatives reveals the conformational variability of the indazole scaffold. The dihedral angle, which describes the rotation around a bond, between the indazole ring system and an attached aromatic ring can vary significantly depending on substitution patterns and crystal packing forces. For example:

In N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, the dihedral angle between the indazole system and the benzene (B151609) ring is 30.75°. nih.gov

In N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide, two different conformations were observed in the crystal structure, with dihedral angles of 51.5° and 77.7° between the indazole and benzene rings. nih.gov

The structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide shows a dihedral angle of 47.53° between the indazole system and the benzene ring. researchgate.net

These findings demonstrate that the N-substituent on the indazole ring can adopt a wide range of orientations. Theoretical methods, such as quantum chemical calculations, can be used to systematically rotate the key bonds in Propanamide, 3-chloro-N-1H-indazol-5-yl- to calculate the potential energy surface. This analysis would identify low-energy, stable conformers and the transition states connecting them, providing a comprehensive understanding of the molecule's flexibility and the conformations it is likely to adopt in different environments.

| Compound | Dihedral Angle (Indazole vs. Aromatic Ring) | Method |

| N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | 30.75° | X-ray Crystallography nih.gov |

| N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide | 51.5° (Molecule 1) | X-ray Crystallography nih.gov |

| N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide | 77.7° (Molecule 2) | X-ray Crystallography nih.gov |

| N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide | 47.53° | X-ray Crystallography researchgate.net |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-chloro-N-1H-indazol-5-yl-propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of propanamide derivatives typically involves coupling reactions using reagents like EDCI/HOBt for amide bond formation, as demonstrated in pyrazole-carboxamide syntheses . For indazole derivatives, refluxing with triethylamine in ethanol under controlled temperature (e.g., 80°C for 4–6 hours) is effective for nucleophilic substitution, as seen in analogous pyrimidine-indazole systems . Purification via recrystallization (ethanol or chloroform/water mixtures) ensures yield optimization and purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of 3-chloro-N-1H-indazol-5-yl-propanamide?

- Methodological Answer :

- IR Spectroscopy : Assign functional groups (amide C=O, N-H) and compare with polarized IR-LD data for solid-state orientation analysis .

- NMR : Use - and -NMR to resolve proton environments (e.g., indazole aromatic protons, propanamide chain) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement . For example, sulfonamide-indazole derivatives were characterized via single-crystal X-ray to confirm substituent geometry .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental spectral data for this compound be systematically addressed?

- Methodological Answer :

- Perform ab initio calculations (e.g., Gaussian or ORCA) to simulate IR spectra and compare with experimental polarized IR-LD results, accounting for solid-state effects .

- Cross-validate NMR chemical shifts using density functional theory (DFT) with solvent models (e.g., IEF-PCM) .

- Resolve ambiguities in crystal structures using WinGX/ORTEP for visualization and SHELXL for refinement, ensuring anisotropic displacement parameters align with thermal analysis (e.g., TGA) .

Q. What advanced strategies are employed to study the binding mechanisms of propanamide derivatives to biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Conduct 200–400 ns MD trajectories to analyze ligand-protein interactions (e.g., β1i immunoproteasome inhibition) . Clustering analysis identifies dominant binding poses, while Binding Pose MetaDynamics (BPMD) evaluates binding stability and free energy profiles .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., chloro, indazole) with IC values using QM/MM hybrid methods to prioritize synthetic targets .

Q. How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved during structure determination?

- Methodological Answer :

- Use SHELXD for initial structure solution and SHELXL for refinement, leveraging tools like TWIN/BASF commands for twinned data .

- Apply ORTEP for Windows to visualize anisotropic displacement ellipsoids and identify disorder, followed by iterative refinement with restrained occupancy parameters .

Methodological Considerations for Data Analysis

- Spectral Assignments : Combine solid-state IR-LD (nematic liquid crystal orientation) with solution-state NMR to distinguish dynamic vs. static structural features .

- Computational Validation : Use PubChem-derived SMILES/InChI keys for docking studies (e.g., AutoDock Vina) to predict binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.